"2-Amino-4,6-di-tert-butylphenol" synthesis from 2,6-di-tert-butylphenol
"2-Amino-4,6-di-tert-butylphenol" synthesis from 2,6-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the valuable antioxidant and chemical intermediate, 2-amino-4,6-di-tert-butylphenol, commencing from the readily available starting material, 2,6-di-tert-butylphenol. This process is predominantly achieved through a two-step synthetic sequence involving the selective nitration of the phenol followed by the reduction of the resulting nitro group to the desired amine. This document provides a comprehensive overview of various methodologies for each step, presenting quantitative data in structured tables for comparative analysis, detailed experimental protocols, and visual representations of the reaction pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of 2-amino-4,6-di-tert-butylphenol from 2,6-di-tert-butylphenol is a sequential process. The first step introduces a nitro group at the para-position of the phenolic ring, yielding 2,6-di-tert-butyl-4-nitrophenol. The subsequent step involves the reduction of this nitro intermediate to the final amino product.
Caption: Overall synthetic pathway from 2,6-di-tert-butylphenol.
Step 1: Nitration of 2,6-di-tert-butylphenol
The selective nitration of 2,6-di-tert-butylphenol at the para-position is a critical step. Direct nitration of phenols can be challenging due to the activating nature of the hydroxyl group, which can lead to over-nitration and the formation of undesired byproducts. Several methods have been developed to achieve high selectivity and yield for the desired 4-nitro product.
A common challenge in the nitration of activated phenols is preventing dealkylation or the formation of dinitro products.[1] For instance, using a mixture of nitric and acetic acids can lead to the formation of 2-tert-butyl-4,6-dinitrophenol.[1] Similarly, a mixture of nitric and sulfuric acids can cause significant degradation of the starting material.[1]
Nitration Methodologies and Quantitative Data
The following table summarizes various reported methods for the nitration of 2,6-di-tert-butylphenol, highlighting the key reaction parameters and reported yields.
| Nitrating Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield of 2,6-di-tert-butyl-4-nitrophenol (%) | Reference |
| 30-70% Nitric Acid | Inert hydrocarbon (e.g., isooctane, n-hexane) | 0 - 40 | Short | ~80 | [1] |
| 35% Nitric Acid / Strong Acid Ion-Exchange Resin | - | 0 - 10 | 2 hours | > 90 | [2] |
| Sodium Nitrite / Sulfuric Acid | 95% Industrial Alcohol | 20 - 30 | 2 - 3.5 hours | 96 - 99 | [3] |
| tert-Butyl Nitrite | Tetrahydrofuran (THF) | Room Temperature | 3 hours | > 95 | [4] |
Detailed Experimental Protocols
This procedure is based on a patented method for selective para-nitration.[1]
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 50 grams of 2,6-di-tert-butylphenol in 100 milliliters of an inert hydrocarbon solvent such as isooctane or n-hexane.
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Nitration: Cool the solution to the desired reaction temperature (between 0°C and 40°C, with 20-30°C being optimal).
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Addition of Nitric Acid: Slowly add 30-70% nitric acid to the stirred solution. The concentration of nitric acid is crucial for selectivity.
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Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, filter the reaction mixture.
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Purification: Wash the collected solid with water, followed by a dilute aqueous sodium bicarbonate solution, and finally with cold hexane.
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Drying: Dry the product in a circulating air oven at approximately 50°C.
This method offers a catalytic approach with high yield and reusability of the catalyst.[2]
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Catalyst and Reagent Preparation: In a reaction flask, prepare a mixture of a strong acid ion-exchange resin and 2,6-di-tert-butylphenol. The optimal ratio of resin to nitric acid is reported as 12g per 60mmol.[2]
-
Addition of Nitric Acid: Cool the mixture to 0-5°C. Add 35% nitric acid dropwise over approximately one hour. The amount of nitric acid should be about 1.2 times the molar amount of the starting phenol.[2]
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Reaction: After the addition is complete, raise the temperature to 10°C and continue the reaction for another hour, or until the starting material is completely consumed as monitored by TLC or GC.
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Isolation: Filter the reaction mixture to remove the resin. The resin can be washed and reused.
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Purification: The filtrate containing the product can be further purified by crystallization.
Step 2: Reduction of 2,6-di-tert-butyl-4-nitrophenol
The second step in the synthesis is the reduction of the nitro group of 2,6-di-tert-butyl-4-nitrophenol to an amino group. A variety of reducing agents can be employed for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.
Reduction Methodologies and Quantitative Data
The following table outlines different methods for the reduction of 2,6-di-tert-butyl-4-nitrophenol.
| Reducing Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield of 2-Amino-4,6-di-tert-butylphenol (%) | Reference |
| Sodium Dithionite (Na₂S₂O₄) | Ethanol/Water | 20 - 80 | 3 - 24 hours | Not specified | [2] |
| Zinc (Zn) / Calcium Chloride (CaCl₂) | Not specified | 80 | 8 hours | 80.6 | [5] |
| Sodium Sulfide (Na₂S) or Hydrosulfide (NaHS) | Ethanol/DMF | 75 - 95 | Not specified | Not specified | [6] |
| Catalytic Hydrogenation (e.g., Pd/C) | Various (e.g., Ethanol, Methanol) | Varies | Varies | High (general) | [7] |
Detailed Experimental Protocols
This method utilizes a readily available and effective reducing agent.
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Dissolution: Dissolve the 2,6-di-tert-butyl-4-nitrophenol in a suitable solvent such as a mixture of ethanol and water.
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Addition of Reducing Agent: Prepare an aqueous solution of sodium dithionite.
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Reaction: Slowly add the sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, and cooling may be necessary.
-
Monitoring: Monitor the reaction until completion by TLC.
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Work-up: After the reaction is complete, pour the mixture into water.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
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Catalyst and Substrate: In a hydrogenation vessel, suspend 2,6-di-tert-butyl-4-nitrophenol and a suitable catalyst (e.g., 5-10% Palladium on carbon) in a solvent such as ethanol or methanol.
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Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm).
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Reaction: Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
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Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
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Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Evaporate the solvent from the filtrate to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent to obtain pure 2-amino-4,6-di-tert-butylphenol.
Alternative Synthetic Route: Nitrosation followed by Reduction
An alternative, high-yielding route to 2-amino-4,6-di-tert-butylphenol involves the nitrosation of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrosophenol, followed by its reduction.[3] This method is reported to have a final two-step yield of up to 99.0% and is presented as a more environmentally friendly and efficient process.[3][5]
Nitrosation Step
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Reaction Setup: Dissolve 2,6-di-tert-butylphenol in 95% industrial alcohol under a nitrogen atmosphere.
-
Acidification: Slowly add sulfuric acid at room temperature.
-
Nitrosation: Subsequently, add an aqueous solution of sodium nitrite dropwise at 20-30°C over 1.5 hours.
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Reaction: Maintain the reaction for an additional 0.5-1 hour.
-
Isolation: The product, 2,6-di-tert-butyl-4-nitrosophenol, is isolated by washing the reaction mixture with water and filtering. A yield of 99.0% is reported.[3]
Reduction of the Nitroso Intermediate
The reduction of the nitroso intermediate can be achieved using various reducing agents, such as sodium hydrosulfite (V-Brite B).[3]
Experimental Workflow
The general workflow for the synthesis, regardless of the specific reagents chosen, follows a similar pattern.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The synthesis of 2-amino-4,6-di-tert-butylphenol from 2,6-di-tert-butylphenol is a well-established process with multiple effective methodologies for both the nitration and reduction steps. The choice of a specific protocol will depend on factors such as desired yield, available equipment, cost of reagents, and environmental considerations. The methods presented in this guide, particularly the use of phase-transfer catalysts or ion-exchange resins for nitration and the high-yielding nitrosation-reduction pathway, offer efficient and scalable routes for the production of this important chemical intermediate. Careful control of reaction conditions is paramount to ensure high selectivity and yield while minimizing the formation of byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
